molecular formula C21H26BrN5O B2873306 1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 886897-04-7

1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2873306
CAS No.: 886897-04-7
M. Wt: 444.377
InChI Key: ORHNUUUEJBLSCN-UHFFFAOYSA-N
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Description

1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a chemical compound with the molecular formula C21H26BrN5O and a molecular weight of 444.377. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

The synthesis of 1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves several steps. One common method includes the reaction of 6-(Azepan-1-yl)pyridazin-3-amine with piperazine and 4-bromobenzoyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography.

Chemical Reactions Analysis

1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can be compared with other similar compounds, such as:

    (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone: This compound has a similar structure but with the bromine atom positioned differently on the phenyl ring.

    (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone: Another structural isomer with the bromine atom in a different position.

    4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: A compound with a different core structure but similar functional groups.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHNUUUEJBLSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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